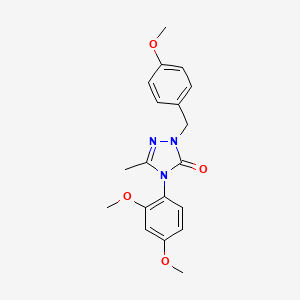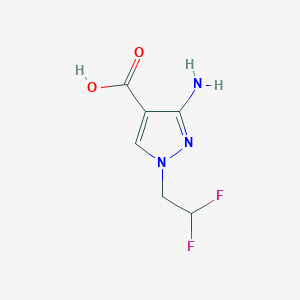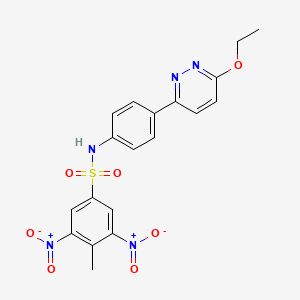
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Compound A has been extensively studied for its ability to modulate different biological pathways, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A involves its ability to modulate different signaling pathways, including the NF-κB and JAK/STAT pathways. 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB activity, 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A can reduce inflammation and modulate immune response. 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has also been found to inhibit the activity of JAK/STAT pathways, which are involved in the regulation of cell growth and differentiation. By inhibiting JAK/STAT activity, 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A can inhibit cell growth and induce apoptosis.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and modulate immune response by inhibiting the activity of NF-κB. 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has also been found to inhibit cell growth and induce apoptosis by inhibiting the activity of JAK/STAT pathways. In addition, 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has been found to have antiviral activity, inhibiting the replication of different viruses, including influenza and hepatitis C virus.
Advantages and Limitations for Lab Experiments
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for drug discovery and development. 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has also been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying different biological pathways. However, 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A. One potential direction is to study its potential applications in the treatment of different diseases, including cancer, autoimmune diseases, and viral infections. Another potential direction is to develop more potent analogs of 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A that can be used as therapeutic agents. In addition, further studies are needed to understand the pharmacokinetics and toxicity of 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A in vivo, which will be important for its potential clinical applications. Overall, 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A is a promising candidate for drug discovery and development, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A involves a multi-step process that starts with the reaction of 3-fluoro-4-methylbenzoic acid with ethyl hydrazine to form 3-fluoro-4-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide by reaction with ammonia.
Scientific Research Applications
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral activities. 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has been found to modulate the activity of different signaling pathways, including the NF-κB and JAK/STAT pathways, making it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and viral infections.
properties
IUPAC Name |
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-12(15)7-11(17-18)13(19)16-9-5-4-8(2)10(14)6-9/h4-7H,3,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRHJDECFOKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)


![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)



![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)